

# Application Note: Synthesis of 2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride

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## Compound of Interest

Compound Name:	2-(1H-Pyrazol-3-yl)morpholine dihydrochloride
CAS No.:	2225144-47-6
Cat. No.:	B2716584

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## Abstract & Introduction

The 2-(1H-Pyrazol-3-yl)morpholine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and G-protein coupled receptor (GPCR) ligands. The combination of the morpholine ring's solubility-enhancing properties with the pyrazole's hydrogen-bonding capability makes this moiety a critical target for fragment-based drug discovery (FBDD).

This application note details a robust, scalable, four-step protocol for the synthesis of **2-(1H-Pyrazol-3-yl)morpholine dihydrochloride** starting from commercially available 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. Unlike generic procedures, this guide addresses critical process parameters (CPPs) such as regiocontrol during heterocycle formation and the hygroscopic management of the final dihydrochloride salt.

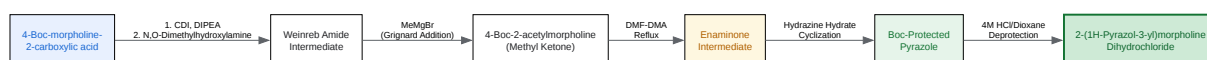
## Retrosynthetic Analysis & Strategy

To ensure high fidelity and scalability, we utilize a linear construction strategy. The morpholine core is preserved throughout, while the pyrazole ring is constructed de novo via an enaminone

intermediate. This avoids the regioselectivity issues often encountered when attempting to couple pre-formed pyrazoles to morpholine rings.

## Synthetic Pathway Diagram

The following logic flow illustrates the stepwise transformation from the carboxylic acid precursor to the final salt form.



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Figure 1: Stepwise synthetic workflow for the target molecule.

## Detailed Experimental Protocol

### Stage 1: Preparation of 4-Boc-2-acetylmorpholine

Rationale: Direct conversion of the acid to the methyl ketone is often low-yielding due to over-addition. We employ the Weinreb amide intermediate to strictly control mono-addition of the methyl anion.

Reagents:

- 4-Boc-morpholine-2-carboxylic acid (1.0 eq)
- N,O-Dimethylhydroxylamine HCl (1.2 eq)
- EDC[1]·HCl (1.5 eq) or CDI (1.2 eq)
- Methylmagnesium bromide (3.0 M in ether, 1.5 eq)

Protocol:

- Amide Formation: Dissolve the carboxylic acid in DCM (0.2 M). Add EDC·HCl and HOBt (1.5 eq) followed by N,O-dimethylhydroxylamine HCl and DIPEA (3.0 eq). Stir at RT for 12 h.[2]

Wash with 1N HCl and sat. NaHCO<sub>3</sub>. Concentrate to yield the Weinreb amide.

- Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.2 M) under N<sub>2</sub>. Cool to 0°C.[3]
- Add MeMgBr dropwise over 30 min. The Weinreb amide prevents over-alkylation by forming a stable chelate.
- Stir for 2 h at 0°C. Quench with sat. NH<sub>4</sub>Cl. Extract with EtOAc.[2]
- Purification: Silica gel chromatography (Hex/EtOAc) yields 4-Boc-2-acetylmorpholine as a colorless oil.

## Stage 2: Enaminone Formation (The "Linker" Step)

Rationale: This step creates the 3-carbon scaffold required for the pyrazole ring. DMF-DMA serves as a one-carbon synthon.

Reagents:

- 4-Boc-2-acetylmorpholine (1.0 eq)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)

Protocol:

- Dissolve 4-Boc-2-acetylmorpholine in Toluene (or neat DMF-DMA if small scale).
- Heat to 110°C (Reflux) for 12–16 hours.
- Monitoring: TLC will show the disappearance of the ketone and the appearance of a polar, UV-active yellow spot (Enaminone).
- Workup: Concentrate in vacuo to remove excess DMF-DMA and toluene. The residue is typically a yellow/orange solid or viscous oil: tert-butyl 2-(3-(dimethylamino)acryloyl)morpholine-4-carboxylate.
- Note: This intermediate is moisture-sensitive; proceed immediately to the next step.

## Stage 3: Pyrazole Cyclization

Rationale: Hydrazine acts as a dinucleophile, attacking the enaminone to close the 5-membered ring.

Reagents:

- Enaminone intermediate (from Stage 2)[4]
- Hydrazine Hydrate ( $\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$ ) (2.0 eq)
- Ethanol (Absolute)[5]

Protocol:

- Dissolve the crude enaminone in Ethanol (0.3 M).
- Add Hydrazine Hydrate dropwise at RT.
- Heat to Reflux ( $78^\circ\text{C}$ ) for 2–4 hours.
- Workup: Cool to RT. Concentrate the solvent.[2][3]
- Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Flash chromatography (DCM/MeOH 95:5) yields tert-butyl 2-(1H-pyrazol-3-yl)morpholine-4-carboxylate.

## Stage 4: Deprotection & Salt Formation

Rationale: Acidic cleavage of the Boc group yields the free amine, which is immediately trapped as the dihydrochloride salt to ensure stability and crystallinity.

Reagents:

- Boc-protected precursor[1][2]
- 4M HCl in 1,4-Dioxane (10 eq)

- Diethyl Ether (for precipitation)

Protocol:

- Dissolve the Boc-protected intermediate in a minimal amount of 1,4-Dioxane or DCM.
- Add 4M HCl in Dioxane dropwise at 0°C.
- Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.
- Isolation: Dilute the suspension with excess Diethyl Ether (Et<sub>2</sub>O) to maximize precipitation.
- Filter the solid under N<sub>2</sub> (hygroscopic!). Wash with Et<sub>2</sub>O.
- Drying: Dry under high vacuum at 40°C for 24 hours.
- Product: **2-(1H-Pyrazol-3-yl)morpholine dihydrochloride** (White to off-white solid).

## Analytical Characterization Data

The following data represents typical values expected for the final dihydrochloride salt.

Technique	Parameter	Expected Observation
1H NMR	Solvent	DMSO-d6 (Salt form)
Pyrazole-CH	$\delta$ 7.80 (d, 1H), 6.45 (d, 1H) (Characteristic aromatic doublets)	
Morpholine-NH	$\delta$ 9.50–9.80 (br s, 2H) (Ammonium protons)	
Pyrazole-NH	$\delta$ 13.0–13.5 (br s, 1H) (Exchangeable)	
Chiral Center	$\delta$ 4.6–4.8 (dd, 1H) (Methine proton at C2 of morpholine)	
LC-MS	Ionization	ESI+
m/z	[M+H] <sup>+</sup> calc: 154.10; found: 154.1 ± 0.1	
Appearance	Physical State	White, hygroscopic powder

## Critical Process Parameters (CPPs) & Troubleshooting

### Regiochemistry Control

While hydrazine hydrate yields the unsubstituted 1H-pyrazole (tautomeric), using substituted hydrazines (e.g., Methylhydrazine) in Stage 3 will yield a mixture of regioisomers (1-methyl-3-morpholinyl vs. 1-methyl-5-morpholinyl).

- Guidance: If N-alkyl pyrazoles are desired, separate isomers via preparative HPLC after Stage 3, before deprotection.

### Hygroscopicity Management

The dihydrochloride salt is highly hygroscopic.

- Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

- Handling: Weigh quickly in a low-humidity environment. If the solid turns to a gum (deliquescence), recrystallize from MeOH/Et<sub>2</sub>O.

## Safety Considerations

- Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood and quench waste with bleach (sodium hypochlorite) solution.
- DMF-DMA: Flammable and moisture sensitive.

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